molecular formula C5H9N3OS2 B8560972 1-(5-Amino-1,3,4-thiadiazole-2-ylthio)propan-2-ol

1-(5-Amino-1,3,4-thiadiazole-2-ylthio)propan-2-ol

Cat. No.: B8560972
M. Wt: 191.3 g/mol
InChI Key: FZRHXDSGFGGCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-1,3,4-thiadiazole-2-ylthio)propan-2-ol is a useful research compound. Its molecular formula is C5H9N3OS2 and its molecular weight is 191.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9N3OS2

Molecular Weight

191.3 g/mol

IUPAC Name

1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol

InChI

InChI=1S/C5H9N3OS2/c1-3(9)2-10-5-8-7-4(6)11-5/h3,9H,2H2,1H3,(H2,6,7)

InChI Key

FZRHXDSGFGGCMK-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NN=C(S1)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-(5-amino-1,3,4-thiadiazol-2-ylthio)propan-2-one (700 mg, 3.7 mmol) in 8 mL of 1:1 MeOH/H2O at rt was added a solution of NaBH4 (159 mg, 4.2 mmol) in 1.5 mL of H2O dropwise over 10 min. The suspension was stirred at rt for 1 h and diluted with 0.6 mL of HOAc followed by 6 mL of H2O. The precipitate was filtered, washed with H2O and dried under vacuum to afford 0.608 g of the title compound (86%) as an off-white solid. 1H NMR (400 MHz, MeOH-d3) δ 1.25 (d, J=6.6 Hz, 3H), 3.06-3.21 (m, 2H), 3.90-4.04 (m, 1H). HPLC (Method #1) 0.710 min retention time, (90%). MS (ES): m/z 192 [M+H]+.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.